5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine

nAChR subtype selectivity positional isomerism hydrogen-bonding topology

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine (CAS 64635-68-3) is a synthetic small molecule (C₁₀H₁₅N₃, MW 177.25 g/mol) belonging to the 3-pyridinamine class of nicotinic acetylcholine receptor (nAChR) ligands. It comprises a pyridine ring bearing a primary amine at the 3-position and a 1-methylpyrrolidin-2-yl substituent at the 5-position, placing it as a positional isomer of 6-aminonicotine (5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, CAS 22790-82-5).

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 64635-68-3
Cat. No. B15212092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine
CAS64635-68-3
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CC(=CN=C2)N
InChIInChI=1S/C10H15N3/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4,11H2,1H3
InChIKeyZRSUBGSLXNKWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine (CAS 64635-68-3): Structural Identity, Nicotinic Pharmacophore Classification, and Procurement Context


5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine (CAS 64635-68-3) is a synthetic small molecule (C₁₀H₁₅N₃, MW 177.25 g/mol) belonging to the 3-pyridinamine class of nicotinic acetylcholine receptor (nAChR) ligands [1]. It comprises a pyridine ring bearing a primary amine at the 3-position and a 1-methylpyrrolidin-2-yl substituent at the 5-position, placing it as a positional isomer of 6-aminonicotine (5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, CAS 22790-82-5) . The 3-pyridinamine scaffold is recognized in medicinal chemistry for its capacity to engage central nAChRs, particularly the α4β2 subtype, which is implicated in cognitive function, analgesia, and nicotine dependence [2]. As a research-grade building block, the compound is procured for structure–activity relationship (SAR) studies, chemical probe development, and preclinical neuroscience research, where the precise position of the amine group on the pyridine ring is a critical determinant of receptor subtype selectivity and off-target liability [3].

Why 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine Cannot Be Substituted by Generic Nicotinic Ligands: Key Pharmacological and Structural Differentiators


In-class nicotinic ligands such as nicotine, 6-aminonicotine, anabasine, and piperidine-based analogs are not interchangeable with 5-(1-methylpyrrolidin-2-yl)pyridin-3-amine because small structural perturbations on the pyridine ring profoundly alter binding affinity, subtype selectivity, and functional activity at nAChRs and beyond [1]. The amine position (3-pyridinamine vs. 2-pyridinamine vs. 3-pyridyl ether) determines the hydrogen-bonding topology within the receptor orthosteric site, which directly impacts α4β2 versus α7 versus α3β4 selectivity ratios [2]. Furthermore, the pyrrolidine ring size contributes to affinity: pyrrolidinyl compounds consistently bind with higher affinity than their piperidinyl counterparts, with a reported Ki shift from 305 nM (pyrrolidine analog) to 623 nM (piperidine analog) [3]. Off-target interactions—including sigma receptor binding—introduce additional differentiation that cannot be captured by assuming class-wide pharmacological uniformity [4]. These structural features make this compound a distinct chemical tool for probing receptor subtype pharmacology and for applications requiring precise SAR dissection, rather than broad agonist activity.

Quantitative Comparative Evidence for 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine Versus Closest Analogs: Binding, Selectivity, and Structural Determinants


3-Pyridinamine vs. 2-Pyridinamine Isomerism: Positional Amine Effect on nAChR Subtype Binding Topology

Relocating the primary amine from the 2-position (6-aminonicotine; Ki α4β2 ≈ 12–43 nM) [1] to the 3-position (target compound) alters the hydrogen-bond donor/acceptor geometry within the nAChR orthosteric site. In the 3-pyridinamine series reported by Servier Laboratories, α4β2-selective 3-pyridinamines achieved high potency and selectivity without requiring the saturated pyrrolidine/azetidine ring motif of classical nicotinic ligands, indicating that the 3-amine position engages a distinct receptor interaction profile [2]. The closest available comparator, (−)-nicotine, binds α4β2 with Ki = 11.1 nM but also binds α3β4 with Ki = 481 nM, yielding an α3β4/α4β2 selectivity ratio of ~43 . The 3-pyridinamine scaffold has been exploited to enhance α4β2 selectivity, as exemplified by S38419, a 3-pyridinamine developed specifically for α4β2 PET imaging [2]. Although direct Ki data for 5-(1-methylpyrrolidin-2-yl)pyridin-3-amine at defined nAChR subtypes are not publicly available, the class-level evidence indicates that the 3-amine position provides a different selectivity trajectory compared to the 2-amine position of 6-aminonicotine [3].

nAChR subtype selectivity positional isomerism hydrogen-bonding topology

Pyrrolidine vs. Piperidine Ring Contribution to nAChR Affinity: Direct Head-to-Head Comparison from the 3-Pyridylamine Series

In a systematic study of 2-(3-pyridylaminomethyl) analogs, Balboni et al. (2000) demonstrated that the pyrrolidinyl compound (Compound 12) binds to central nAChRs with a Ki of 305 nM, whereas its direct piperidinyl counterpart (Compound 33) binds with a Ki of 623 nM—representing a 2.04-fold higher affinity for the pyrrolidine ring [1]. The more active compounds in this series achieved Ki values ranging from 8.9 to 90 nM and were about as analgesic as nicotine in a mouse tail-flick assay following subcutaneous injection [2]. The target compound, 5-(1-methylpyrrolidin-2-yl)pyridin-3-amine, incorporates the higher-affinity pyrrolidine ring rather than the lower-affinity piperidine ring, which is structurally analogous to anabasine (a piperidine-containing alkaloid with α4β2 Ki = 37.63 nM and α7 Ki = 390 nM) . This ring-size dependent affinity advantage, although modest (~2-fold), is consistently observed across multiple nicotinic ligand series [3].

pyrrolidine ring piperidine ring ring-size effect nAChR affinity

Sigma-2 Receptor Affinity: Off-Target Binding Profile Differentiating 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine from Classical Nicotinic Ligands

BindingDB records for 5-(1-methylpyrrolidin-2-yl)pyridin-3-amine (BDBM50604967; CHEMBL1698776) indicate a Ki of 90 nM at the sigma-2 receptor (TMEM97) in rat PC12 cells [1]. In contrast, (−)-nicotine shows no reported high-affinity sigma receptor binding, and anabasine is primarily characterized as a nAChR agonist with Ki values in the 37.6–390 nM range across nAChR subtypes . The sigma-2 receptor is an emerging therapeutic target implicated in neurodegenerative disease, cancer, and cholesterol trafficking . Sigma-2 binding at 90 nM represents a distinct pharmacological feature that separates this compound from nicotine, 6-aminonicotine, and anabasine—none of which are established sigma-2 ligands. This off-target interaction may be advantageous or disadvantageous depending on the research context: it provides a polypharmacology probe for sigma-2/nAChR dual-target studies, but also introduces potential confounding effects in experiments designed to isolate nAChR-mediated outcomes [2].

sigma-2 receptor TMEM97 off-target pharmacology polypharmacology

MAO-A Inhibitory Activity: Additional Pharmacological Differentiation from Nicotine-Class Ligands

BindingDB records indicate that 5-(1-methylpyrrolidin-2-yl)pyridin-3-amine (BDBM50359639; CHEMBL1928855) inhibits human gastrointestinal mitochondria MAO-A with a Ki of 3.00 μM (3,000 nM) [1]. MAO-A is responsible for the oxidative deamination of serotonin, norepinephrine, and dopamine; its inhibition can enhance monoaminergic tone. Nicotine and anabasine are not characterized as MAO-A inhibitors at comparable concentrations. The moderate MAO-A inhibitory activity (Ki ~3 μM) suggests that this compound may modulate neurotransmitter levels through a dual mechanism—nAChR agonism/antagonism plus MAO-A inhibition—which is not observed with classical nicotinic ligands [2]. This additional pharmacological dimension may be relevant for researchers investigating compounds with combined nicotinic and monoaminergic effects, though the relatively weak MAO-A affinity (micromolar range) limits its standalone significance compared to dedicated MAO inhibitors [3].

MAO-A inhibition monoamine oxidase metabolic stability neurotransmitter modulation

Predicted Physicochemical Profile and CNS Drug-Likeness: In Silico Differentiation from Anabasine and Nicotine

The computed physicochemical properties of 5-(1-methylpyrrolidin-2-yl)pyridin-3-amine (PSA = 42.15 Ų, exact mass = 177.1270 Da, 1 rotatable bond, 2 H-bond donors, 3 H-bond acceptors) place it within favorable CNS drug-like space according to commonly applied filters: PSA < 90 Ų, MW < 400 Da, HBD ≤ 3, HBA ≤ 7. In comparison, nicotine (PSA ≈ 16.1 Ų, MW 162.23) has fewer H-bond donors (0), while anabasine (PSA ≈ 24.9 Ų, MW 162.23) has 1 H-bond donor and a piperidine ring. The presence of the primary amine (2 HBD) on the target compound is predicted to enhance aqueous solubility relative to nicotine while maintaining sufficient lipophilicity for passive BBB permeation [1]. The low number of rotatable bonds (Nrotb = 1) confers conformational rigidity that may enhance binding selectivity by reducing entropic penalty upon receptor engagement [2]. These calculated properties differentiate the target compound from nicotine and anabasine in terms of solubility, hydrogen-bonding capacity, and conformational flexibility—parameters that directly influence assay compatibility, formulation options, and in vivo pharmacokinetics [3].

CNS drug-likeness physicochemical properties blood–brain barrier penetration polar surface area

Recommended Procurement and Application Scenarios for 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine Based on Quantitative Differentiation Evidence


nAChR Subtype Selectivity Profiling: SAR Studies Exploiting Positional Amine Isomerism

Researchers investigating the structural determinants of α4β2 versus α3β4 nAChR selectivity can employ 5-(1-methylpyrrolidin-2-yl)pyridin-3-amine as a key 3-pyridinamine scaffold comparator alongside 6-aminonicotine (2-pyridinamine isomer) and (−)-nicotine (3-pyridyl without amine). The distinct hydrogen-bonding topology conferred by the 3-amine position enables systematic SAR exploration of subtype selectivity, as demonstrated by the Servier Laboratories 3-pyridinamine series that produced the α4β2-selective PET ligand S38419 [1]. This application is supported by class-level evidence showing that 3-pyridinamines achieve α4β2 selectivity profiles distinct from classical nicotinic ligands [2].

Sigma-2/nAChR Dual-Target Probe Development for Neurodegenerative Disease Research

The sigma-2 receptor affinity (Ki = 90 nM) [1] combined with the nicotinic pharmacophore makes this compound a candidate scaffold for developing dual-target chemical probes that simultaneously engage sigma-2 receptors (implicated in Alzheimer's disease, cholesterol trafficking, and cancer) and nAChRs. This dual pharmacology is absent from nicotine, 6-aminonicotine, and anabasine, positioning the compound uniquely for polypharmacology studies in neurodegeneration [2]. Researchers must incorporate appropriate sigma-2 counter-screens and nAChR subtype profiling to deconvolve target-specific effects .

Pyrrolidine-Advantaged Scaffold for CNS Nicotinic Ligand Optimization

For medicinal chemistry programs optimizing nAChR ligands, the pyrrolidine ring of 5-(1-methylpyrrolidin-2-yl)pyridin-3-amine provides a ~2-fold affinity advantage over piperidine-based alternatives, as directly demonstrated in the Balboni et al. head-to-head comparison (Ki 305 vs. 623 nM for pyrrolidine vs. piperidine analogs) [1]. The compound serves as a synthetic intermediate or starting scaffold for derivatization, enabling exploration of substitutions at the pyridine ring and pyrrolidine nitrogen while retaining the higher-affinity pyrrolidine core. This is directly relevant for programs seeking to avoid the lower nAChR affinity associated with anabasine-type piperidine scaffolds [2].

MAO-A/nAChR Interaction Studies in Nicotine Dependence and Mood Disorders

The moderate MAO-A inhibitory activity (Ki = 3.00 μM) [1] differentiates this compound from nicotine and anabasine, which lack MAO-A inhibition. Researchers investigating the interplay between nicotinic receptor activation and monoamine oxidase inhibition—a mechanism relevant to smoking cessation and mood regulation—can use this compound as a tool to probe dual nAChR/MAO-A pharmacology [2]. The micromolar MAO-A affinity, while modest, provides a starting point for structural optimization toward more potent dual-mechanism agents .

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